Chemical properties of (4-Chloro-2-propoxyphenyl)methanol
Chemical properties of (4-Chloro-2-propoxyphenyl)methanol
This is an in-depth technical guide on (4-Chloro-2-propoxyphenyl)methanol , a specialized building block used in medicinal chemistry.
CAS Registry Number: 1613412-81-9 Chemical Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol
Executive Summary
(4-Chloro-2-propoxyphenyl)methanol is a di-functionalized aromatic intermediate characterized by a primary benzylic alcohol, a chloro-substituent at the para position relative to the hydroxymethyl group, and a propoxy ether chain at the ortho position.[1] It serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly histone demethylase inhibitors and other epigenetic modulators. Its structural uniqueness lies in the ortho-propoxy group, which provides steric bulk and lipophilicity, modulating the binding affinity of derived pharmacophores.
Molecular Identity & Structural Analysis[2]
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.
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Position 1 (Benzylic Alcohol): A hydroxymethyl group (-CH₂OH). This is the primary handle for further functionalization (oxidation, halogenation, esterification).
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Position 2 (Propoxy Ether): An n-propoxy group (-OCH₂CH₂CH₃). This ether linkage is chemically robust and enhances the molecule's lipophilicity (LogP) compared to its methoxy analogs.
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Position 4 (Aryl Chloride): A chlorine atom. This deactivating group serves as a potential site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the scaffold to be extended into biaryl systems.
Computed Descriptors:
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SMILES: CCCOc1cc(Cl)ccc1CO
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InChI Key: ZNJLQCPPAZECMW-UHFFFAOYSA-N (Analogous structure verification)
Physicochemical Profile[2][3][4][5]
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 200.66 g/mol | Small molecule fragment |
| LogP (Octanol/Water) | ~2.62 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Donors | 1 (OH) | Interaction with receptor pockets |
| H-Bond Acceptors | 2 (O, O) | Ether oxygen and alcohol oxygen |
| Rotatable Bonds | 4 | Propoxy chain and hydroxymethyl group |
| Topological Polar Surface Area | ~29.5 Ų | Low TPSA suggests good oral bioavailability |
Synthetic Pathways[3]
The industrial and laboratory-scale synthesis of (4-Chloro-2-propoxyphenyl)methanol typically proceeds via the selective alkylation of 5-chloro-2-hydroxybenzyl alcohol (also known as 5-chloro-2-(hydroxymethyl)phenol).
Protocol: Selective O-Alkylation
This protocol ensures the alkylation of the phenolic oxygen without affecting the benzylic alcohol, leveraging the significant difference in acidity (pKa ~10 for phenol vs. pKa ~16 for benzyl alcohol).
Reagents:
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Substrate: 5-Chloro-2-(hydroxymethyl)phenol [CAS: 55488-87-4]
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Alkylating Agent: 1-Iodopropane (or 1-Bromopropane)
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Base: Potassium Carbonate (K₂CO₃)
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Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Charge: To a sealed reaction vessel, add 5-chloro-2-(hydroxymethyl)phenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and DMF (approx. 5-10 volumes).
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Addition: Add 1-iodopropane (1.1 eq) dropwise to the suspension.
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Reaction: Heat the mixture to 100°C and stir for 12–18 hours.
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Note: The use of K₂CO₃ is sufficient to deprotonate the phenol but not the alcohol, ensuring regioselectivity.
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Workup: Cool the mixture to room temperature. Pour into ice-water (5x volume).
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Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine to remove residual DMF.
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Purification: Dry over Na₂SO₄, concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[2]
Figure 1: Synthetic route via selective phenolic alkylation.
Chemical Reactivity & Transformations[8]
This molecule is a versatile "divergent intermediate." Its reactivity is defined by three distinct zones: the alcohol, the aryl ring, and the ether.
A. Benzylic Alcohol Transformations
The primary alcohol is the most reactive site under standard conditions.
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Oxidation: Treatment with MnO₂ or Dess-Martin Periodinane yields 4-chloro-2-propoxybenzaldehyde , a precursor for reductive aminations or Horner-Wadsworth-Emmons reactions.
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Halogenation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) converts the alcohol to the corresponding benzyl halide , a potent electrophile for alkylating amines or thiols.
B. Aryl Chloride Cross-Coupling
The chlorine atom at position 4 is deactivated but remains accessible for transition-metal catalysis.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids in the presence of Pd(dppf)Cl₂ yields biaryl systems.
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Buchwald-Hartwig Amination: Can be used to introduce amine functionality, although the electron-rich nature of the ring (due to the propoxy group) may require specialized ligands (e.g., XPhos or BrettPhos).
C. Ether Stability
The propyl ether is stable to basic and nucleophilic conditions. However, it can be cleaved using strong Lewis acids (e.g., BBr₃) to regenerate the phenol, allowing for "protecting group-like" strategies if the propoxy group needs to be swapped later in a sequence.
Figure 2: Divergent reactivity profile of the scaffold.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, handling protocols should follow standards for halogenated benzyl alcohols.
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Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Benzylic alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work within a fume hood, especially when using alkylating agents like iodopropane.
References
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Vertex Pharmaceuticals Inc. (2014). Histone Demethylase Inhibitors. WO2014089364A1. (Describes the synthesis of the title compound from 5-chloro-2-(hydroxymethyl)phenol).
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ChemSrc. (2025). CAS 1613412-81-9 Entry.[3] (Verification of CAS number and structure).
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PubChem. (2025). Compound Summary for Isopropyl Analog (Related Structure). (Used for physicochemical property estimation).
(Structure generated for illustration)